![molecular formula C12H9BO2Se B15287773 Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
Dibenzo[b,d]selenophen-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]selenophen-2-ylboronic acid is a heterocyclic compound that contains selenium It is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]selenophen-2-ylboronic acid typically involves the formation of the selenophene ring followed by the introduction of the boronic acid group. One common method is the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]selenophen-2-carbonyl chlorides, followed by treatment with reagents like methyl thioglycolate or sodium sulfide .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. Companies like ChemScene provide bulk manufacturing and custom synthesis services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.
Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Used in the development of organic semiconductor materials
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Dibenzo[b,d]thiophen-2-ylboronic acid: Similar structure but contains sulfur instead of selenium.
Dibenzo[b,d]furan-2-ylboronic acid: Contains oxygen instead of selenium.
Benzoselenophenes: A broader class of compounds containing the selenophene ring
Uniqueness: Dibenzo[b,d]selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for medicinal chemistry applications .
Propiedades
Fórmula molecular |
C12H9BO2Se |
|---|---|
Peso molecular |
274.98 g/mol |
Nombre IUPAC |
dibenzoselenophen-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H |
Clave InChI |
IDHWZSOLHMEMIJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



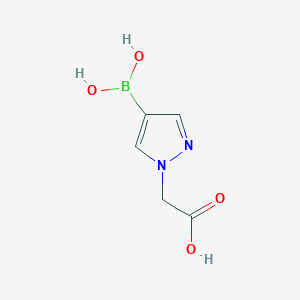

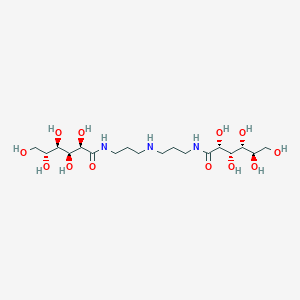
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
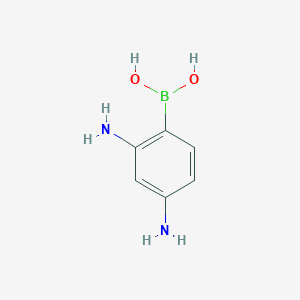
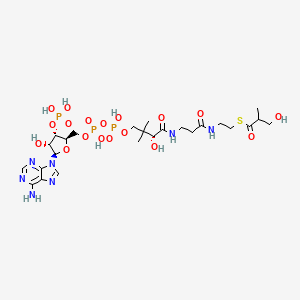
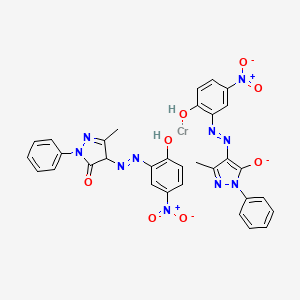
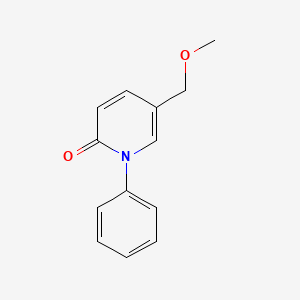

![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)

![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
